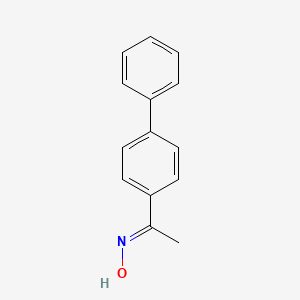

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane, otherwise known as HIPP, is an organic compound with a wide range of applications in various scientific fields. It is an aromatic hydroxyimino compound with a unique chemical structure that has been studied extensively. HIPP has been used in a variety of research applications, from biochemistry and physiology to pharmacology and medicinal chemistry. HIPP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

1-(Hydroxyimino)-1-(4-phenylphenyl)ethane has been utilized in the synthesis of new aromatic polyimides with hydroxy side groups. This process involves ring-opening polymerization and thermal cyclic dehydration. These polyimides exhibit amorphous properties and a wide range of glass transition temperatures, indicating their potential for diverse applications in high-performance materials (Okabe & Morikawa, 2010).

Development of High-Performance Poly(hydroxyl imides) and Polyimide–SiO2 Hybrids

Another study has focused on the creation of poly(hydroxyl imides) and polyimide–SiO2 hybrids using a hydroxyl diamine derivative. These materials show better thermal properties than polyimides without hydroxyl groups and exhibit notable improvements in optical and thermal properties when incorporated with silica (Wang, Lin, Chang, & Shih, 2012).

Exploration in Ligand Synthesis and Cobalt(III) Complexes

The compound has been involved in synthesizing ligands like (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl))methane and their Co(III) complexes. These complexes have been analyzed using various spectroscopic methods, opening avenues in coordination chemistry and potential applications in catalysis or molecular recognition (Mutlu & Irez, 2008).

Reactivation of Phosphorylated Acetylcholinesterase

In medicinal chemistry, derivatives of this compound have been tested as reactivators of phosphorylated acetylcholinesterase, an enzyme crucial in nerve agent poisoning treatments. This suggests its potential in developing antidotes for chemical warfare agents (Franchetti, Grifantini, & Martelli, 1969).

Use in Copper-Catalyzed Cross-Coupling Reactions

The compound has been employed as a ligand in copper-catalyzed cross-coupling reactions. This showcases its role in facilitating the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental reactions in organic synthesis and pharmaceutical manufacturing (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Production of Liquid Crystalline Polyethers

This compound is also pivotal in synthesizing liquid crystalline polyethers, contributing significantly to the development of materials with unique optical and electronic properties, which are important in displays and sensor technology (Percec & Zuber, 1992).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Hydroxyimino)-1-(4-phenylphenyl)ethane involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-phenyl-2-amino-propane. The resulting compound is then reacted with hydroxylamine to form the final product.", "Starting Materials": [ "Benzaldehyde", "Nitroethane", "Sodium borohydride", "Ammonium chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with nitroethane in the presence of ammonium acetate and ethanol to form 1-phenyl-2-nitropropene.", "Step 2: The resulting 1-phenyl-2-nitropropene is reduced using sodium borohydride in ethanol to form 1-phenyl-2-amino-propane.", "Step 3: 1-phenyl-2-amino-propane is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 1-(Hydroxyimino)-1-(4-phenylphenyl)ethane." ] } | |

Número CAS |

75408-89-8 |

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11- |

Clave InChI |

GPYKKVAVBZNFOZ-PTNGSMBKSA-N |

SMILES isomérico |

C/C(=N/O)/C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)